molecular formula C14H19BrN2O B4979958 (4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE

(4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE

Cat. No.: B4979958
M. Wt: 311.22 g/mol
InChI Key: YIOVUXCNCXLZCL-UHFFFAOYSA-N
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Description

(4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE is an organic compound that belongs to the class of benzophenones. This compound is characterized by the presence of a bromophenyl group and a propylpiperazino group attached to a methanone core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the reaction of 4-bromobenzophenone with 4-propylpiperazine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of cost-effective raw materials and efficient reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMOPHENYL)(4-PROPYLPIPERAZINO)METHANONE is unique due to the presence of both the bromophenyl and propylpiperazino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(4-bromophenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOVUXCNCXLZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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